molecular formula C16H19ClN2O2 B2929642 3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride CAS No. 2034462-36-5

3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

Cat. No. B2929642
CAS RN: 2034462-36-5
M. Wt: 306.79
InChI Key: ADEZOIHDJUATBX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring and a pyridodiazocine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridodiazocine is a type of diazocine, a seven-membered ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions that form the furan and pyridodiazocine rings. For instance, furan compounds can be synthesized from 1,4-diketones via Paal-Knorr synthesis . Pyridodiazocines can be synthesized through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan ring is an aromatic heterocycle, while the pyridodiazocine ring is a diazocine, a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and pyridodiazocine rings. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Pyridodiazocines, being nitrogen-containing heterocycles, can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the nature of the R groups attached to the rings. For example, the presence of the furan ring could make the compound aromatic and potentially polar .

Scientific Research Applications

Synthesis and Chemical Reactivity

One study outlines the synthesis of benzodiazepines and their chemical behaviors, providing insights into methods that could potentially be applied to synthesize and modify the structure of the compound for various applications, including pharmaceuticals and materials science (Ashby & Ramage, 1979).

Biological Evaluation and Docking Studies

Research on pyrazoline derivatives, including those containing furan units, has shown significant in vivo anti-inflammatory and in vitro antibacterial activity, indicating the potential for compounds like "3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride" in developing new therapeutic agents (Ravula et al., 2016).

Antioxidative and Anti-inflammatory Properties

A study on novel furanyl derivatives from red seaweed highlighted their significant antioxidative and anti-inflammatory properties, suggesting that similar structures could be explored for their beneficial effects in treating inflammatory conditions and oxidative stress (Makkar & Chakraborty, 2018).

Chemical Transformations and Applications

Research on the transformations of tropolone derivatives into various functionalized compounds through reactions with quarternary ammonium tribromides demonstrates the versatility of furan-containing compounds in synthetic chemistry, potentially applicable to the compound of interest for creating novel materials or therapeutic agents (Matsunaga & Imafuku, 1992).

Chemodivergent Synthesis

A study on the chemodivergent synthesis of methanodibenzo derivatives, including diazocin-13-ylmethanones, through solvent-dependent reactions, showcases the potential for intricate molecular design and synthesis that could be related to the development of complex molecular frameworks for pharmaceuticals or advanced materials (Muthukrishnan et al., 2020).

properties

IUPAC Name

11-(furan-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-16-5-1-4-15-13-7-12(9-18(15)16)8-17(10-13)11-14-3-2-6-20-14;/h1-6,12-13H,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEZOIHDJUATBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

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